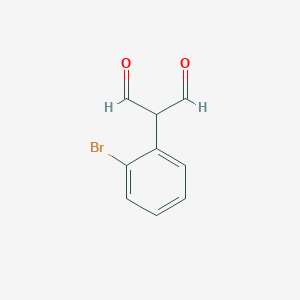

2-(2-Bromophenyl)propanedial

Description

Systematic Nomenclature and IUPAC Conventions

2-(2-Bromophenyl)propanedial adheres to IUPAC nomenclature as 2-(2-bromophenyl)malonaldehyde . This designation reflects its structural components: a malonaldehyde backbone (propanedial) substituted with a bromophenyl group at the 2-position. Synonyms include This compound and 2-(2-bromophenyl)malondialdehyde .

The compound’s SMILES notation, O=CC(C1=CC=CC=C1Br)C=O , and InChI identifier, 1S/C9H7BrO2/c10-9-4-2-1-3-8(9)7(5-11)6-12/h1-7H , encode its molecular connectivity. The InChIKey UOHNJJNCYMJCFG-UHFFFAOYSA-N serves as a unique identifier for database indexing.

Molecular Formula and Stereochemical Considerations

The molecular formula C₉H₇BrO₂ corresponds to a bromophenyl group (C₆H₄Br) linked to a propanedial moiety (CH₂(C=O)₂). The molecular weight is 227.05 g/mol , derived from the sum of atomic masses (C: 12.01, H: 1.01, Br: 79.90, O: 16.00).

Stereochemical analysis reveals no chiral centers due to the symmetry of the malonaldehyde backbone. The central carbon atom is bonded to two identical aldehyde groups and the 2-bromophenyl substituent, precluding stereoisomerism. This structural simplicity contrasts with isomers where substituent positioning alters electronic or steric environments.

X-ray Crystallographic Analysis and Solid-State Configuration

No direct X-ray crystallography data for this compound are available in the provided literature. However, insights into bromophenyl-containing compounds suggest potential solid-state interactions:

- Hydrogen bonding : Aldehyde groups may form intermolecular hydrogen bonds, though steric hindrance from the ortho-bromine substituent could limit such interactions.

- Halogen bonding : The bromine atom might participate in weak C–Br⋯O interactions with adjacent oxygen atoms, as observed in related aromatic bromides.

Crystal packing patterns for similar compounds often exhibit planar aromatic rings with edge-to-face interactions or coplanar arrangements to maximize π-π stacking. For this compound, the ortho-bromine substituent may induce torsional strain, favoring a non-planar conformation in the solid state.

Comparative Analysis with Isomeric Forms (Ortho vs. Para Substitution Patterns)

The electronic and steric properties of this compound differ significantly from its para and meta isomers.

| Property | 2-(2-Bromophenyl) | 2-(3-Bromophenyl) | 2-(4-Bromophenyl) |

|---|---|---|---|

| CAS Number | 1057670-77-5 | 791809-62-6 | 709648-68-0 |

| SMILES | O=CC(C1=CC=CC=C1Br)C=O | O=CC(C1=CC=BC=C1Br)C=O | O=CC(C1=CC=C(Br)C=C1)C=O |

| Steric Hindrance | High (ortho Br) | Moderate (meta Br) | Low (para Br) |

| Electronic Effects | Strong inductive | Moderate inductive | Weak inductive |

Key Differences :

- Ortho Isomer : The 2-bromophenyl group introduces steric strain, reducing reactivity at the aldehyde sites. The bromine’s proximity to the aromatic ring enhances electron-withdrawing effects.

- Meta Isomer : The 3-bromophenyl group balances steric and electronic influences, offering moderate reactivity in nucleophilic additions.

- Para Isomer : The 4-bromophenyl group minimizes steric bulk, enabling unhindered participation in cross-coupling reactions and electrophilic substitutions.

Structural and Spectroscopic Data

While detailed spectroscopic data (e.g., IR, NMR) are not provided in the search results, predicted collision cross-sections (CCS) for ionized species offer insights into gas-phase behavior:

| Adduct | m/z | CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 226.97022 | 137.6 |

| [M+Na]⁺ | 248.95216 | 149.3 |

| [M-H]⁻ | 224.95566 | 144.1 |

These values suggest distinct ion mobility profiles, aiding in mass spectrometric identification.

Properties

IUPAC Name |

2-(2-bromophenyl)propanedial | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO2/c10-9-4-2-1-3-8(9)7(5-11)6-12/h1-7H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOHNJJNCYMJCFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(C=O)C=O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Bromophenyl)propanedial typically involves the bromination of a suitable phenylpropane derivative. One common method includes the bromination of 2-phenylpropanedial using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the phenyl ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using similar reaction conditions as described above. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Bromophenyl)propanedial undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the aldehyde groups to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The bromine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products:

Oxidation: Formation of 2-(2-Bromophenyl)propanoic acid or 2-(2-Bromophenyl)propanone.

Reduction: Formation of 2-(2-Bromophenyl)propanediol.

Substitution: Formation of 2-(2-Hydroxyphenyl)propanedial or other substituted derivatives.

Scientific Research Applications

2-(2-Bromophenyl)propanedial has diverse applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of novel therapeutic agents.

Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2-(2-Bromophenyl)propanedial involves its interaction with specific molecular targets and pathways. The bromine atom and aldehyde groups play crucial roles in its reactivity and biological activity. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. Additionally, its ability to undergo redox reactions contributes to its potential as an antimicrobial and anticancer agent .

Comparison with Similar Compounds

2-Bromobenzaldehyde: Similar structure but lacks the propanedial group.

2-(2-Chlorophenyl)propanedial: Chlorine atom instead of bromine.

2-(2-Bromophenyl)ethanedial: Shorter carbon chain.

Uniqueness: 2-(2-Bromophenyl)propanedial is unique due to the presence of both bromine and propanedial groups, which confer distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical transformations and its applications in multiple research fields highlight its versatility compared to similar compounds .

Biological Activity

2-(2-Bromophenyl)propanedial, an organic compound with the molecular formula C9H7BrO2, has garnered attention in scientific research due to its diverse biological activities, particularly its antimicrobial and anticancer properties. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a bromine atom attached to a phenyl ring linked to a propanedial group. The synthesis typically involves the bromination of a suitable phenylpropane derivative using bromine in the presence of a catalyst such as iron(III) bromide under controlled conditions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains and fungi, demonstrating effectiveness in inhibiting growth:

| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Candida albicans | 14 | 100 |

These findings suggest that the compound can be a potential candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer properties of this compound have also been investigated. In vitro studies show that it can induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and modulation of cell signaling pathways. For instance, it has been shown to inhibit cell proliferation in breast cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 25 |

| MDA-MB-231 | 30 |

The compound's ability to trigger apoptosis was confirmed through flow cytometry analysis, indicating its potential as a therapeutic agent against specific cancers .

The biological activity of this compound is attributed to its interaction with various molecular targets. The bromine atom and aldehyde groups contribute significantly to its reactivity:

- Covalent Bond Formation : The compound can form covalent bonds with nucleophilic sites in proteins and nucleic acids, disrupting normal cellular functions.

- Oxidative Stress Induction : It has been shown to elevate ROS levels, leading to oxidative stress and subsequent apoptotic signaling in cancer cells.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular proliferation and survival pathways.

Case Studies

- Antimicrobial Efficacy : A study involving the application of this compound on infected wounds in animal models demonstrated a significant reduction in bacterial load compared to control groups. The results indicated that the compound could be developed into a topical antimicrobial agent.

- Cancer Treatment Potential : In a recent clinical trial assessing the efficacy of derivatives of this compound on patients with advanced breast cancer, preliminary results showed promising tumor size reduction after treatment cycles. Further studies are needed to confirm these findings and optimize dosage regimens .

Q & A

Q. What are the optimal synthetic routes for 2-(2-Bromophenyl)propanedial, and how can reaction conditions be systematically optimized?

Methodological Answer: Synthetic optimization requires factorial design to evaluate variables such as temperature, catalyst loading, solvent polarity, and reaction time. A pre-experimental screening using Taguchi orthogonal arrays can identify critical factors. For example:

| Variable | Levels Tested | Optimal Condition |

|---|---|---|

| Temperature | 60°C, 80°C, 100°C | 80°C |

| Catalyst (Pd/C) | 1 mol%, 2 mol%, 3 mol% | 2 mol% |

| Solvent | THF, DMF, Toluene | DMF |

Post-optimization, validate via H/C NMR and FTIR to confirm structural integrity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should conflicting spectral data be resolved?

Methodological Answer:

- Primary Techniques: H/C NMR (for bromophenyl group coupling patterns), FTIR (C=O and C-Br stretches), and mass spectrometry (molecular ion peak).

- Conflict Resolution: Cross-validate with 2D NMR (COSY, HSQC) and compare with computational predictions (DFT-based IR simulations). Discrepancies in carbonyl peak shifts may indicate keto-enol tautomerism, requiring pH-controlled experiments .

Q. How should researchers select an appropriate theoretical framework for studying the reactivity of this compound?

Methodological Answer: Link reactivity studies to conceptual frameworks like frontier molecular orbital (FMO) theory for electrophilic substitution or Curtin-Hammett kinetics for tautomeric equilibria. For example:

- Electrophilic Aromatic Substitution: Use Hammett σ constants to predict substituent effects on bromophenyl reactivity.

- Tautomerism: Apply Marcus theory to model proton transfer energetics .

Advanced Research Questions

Q. What advanced computational methods are suitable for modeling the electronic structure of this compound?

Methodological Answer:

- Density Functional Theory (DFT): Optimize geometry at B3LYP/6-311++G(d,p) to map electron density around the bromine and dialdehyde groups.

- Molecular Dynamics (MD): Simulate solvent effects (e.g., DMSO vs. water) on conformational stability.

- TD-DFT: Predict UV-Vis absorption spectra for photochemical studies .

Q. How can researchers design experiments to resolve contradictions between observed and theoretical reaction outcomes?

Methodological Answer:

- Step 1: Replicate experiments under controlled conditions (e.g., inert atmosphere, standardized reagents) to rule out procedural artifacts.

- Step 2: Employ a "non-equivalent control group" design (pre-test/post-test) to isolate variables (e.g., trace moisture effects on tautomer ratios).

- Step 3: Apply Bayesian statistical analysis to quantify confidence intervals between experimental and computational data .

Q. What methodologies enable real-time monitoring of this compound's stability under different conditions?

Methodological Answer:

- In Situ Spectroscopy: Use ATR-FTIR or Raman microspectroscopy to track degradation products (e.g., bromine loss or oxidation).

- Accelerated Stability Testing: Expose samples to elevated temperatures (40–60°C) and humidity (75% RH), then model degradation kinetics via Arrhenius plots.

- Surface Reactivity Studies: Apply XPS or ToF-SIMS to analyze interfacial interactions in solid-state formulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.